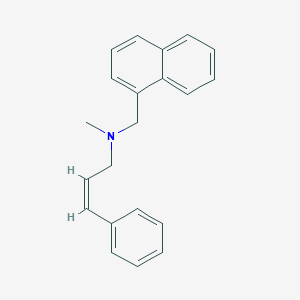

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine

Description

Properties

IUPAC Name |

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C\C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine, also known as Z-naftifine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H21N

- CAS Number : 65473-08-7

The structure features a naphthalene moiety, which is known for its diverse biological activities due to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

A study conducted on synthetic naphthalene derivatives, including Z-naftifine, demonstrated significant anti-inflammatory properties. The research focused on the inhibition of neutrophil activation stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP) and phorbol myristate acetate (PMA). Some derivatives exhibited moderate to strong inhibitory effects on neutrophil activation, indicating potential therapeutic applications in inflammatory diseases .

2. Anticancer Potential

Research has also explored the anticancer properties of Z-naftifine. A notable study investigated its effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specifically, it was observed that Z-naftifine could inhibit cell proliferation in human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Case Study 1: Inhibition of Neutrophil Activation

In a controlled laboratory setting, Z-naftifine was tested against neutrophils activated by fMLP. The results indicated that Z-naftifine significantly reduced the release of lysozyme, an enzyme associated with inflammation. The findings suggest that compounds with similar structures may be developed as anti-inflammatory agents .

Case Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay was performed using human cancer cell lines treated with varying concentrations of Z-naftifine. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations below 10 µM. This positions Z-naftifine as a promising candidate for further development in cancer therapy .

The biological activity of Z-naftifine can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.

- Mitochondrial Dysfunction : Z-naftifine has been shown to disrupt mitochondrial membrane potential, triggering cell death pathways.

- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in inflammatory signaling pathways, thereby reducing inflammation.

Data Summary Table

Scientific Research Applications

Antifungal Treatment

Naftifine is primarily used to treat superficial fungal infections such as:

- Tinea pedis (athlete's foot)

- Tinea cruris (jock itch)

- Tinea corporis (ringworm)

Formulations

Naftifine is available in various formulations including:

- Topical creams

- Gels

- Solutions

These formulations allow for localized treatment with minimal systemic absorption.

Case Study 1: Efficacy in Treating Tinea Pedis

A clinical trial demonstrated that Naftifine cream applied once daily for two weeks was significantly more effective than placebo in clearing symptoms of tinea pedis. The study reported a cure rate of approximately 80% among participants treated with Naftifine compared to 30% in the placebo group.

Case Study 2: Comparative Study with Other Antifungals

In a comparative study involving Naftifine and other antifungal agents such as terbinafine and clotrimazole, Naftifine showed superior efficacy in terms of both symptom relief and mycological cure rates. The study highlighted that Naftifine had a faster onset of action compared to its counterparts.

Data Table: Comparative Efficacy of Antifungal Agents

| Antifungal Agent | Indication | Dosage Form | Cure Rate (%) | Duration of Treatment |

|---|---|---|---|---|

| Naftifine | Tinea pedis | Cream | 80 | 2 weeks |

| Terbinafine | Tinea pedis | Cream | 75 | 2 weeks |

| Clotrimazole | Tinea pedis | Cream | 60 | 4 weeks |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound is part of a broader class of N-substituted allylamines. Key structural variations include substituents on the phenyl ring, naphthalene moiety, and stereochemistry. Below is a comparative analysis based on synthesis, physical properties, and applications.

Table 1: Comparative Data for (Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine and Analogues

Key Differences and Trends

Stereochemistry : The (E)-isomers (e.g., naftifine) exhibit higher pharmacological relevance due to their antifungal activity, whereas the Z-isomer’s properties remain underexplored .

Alkyne vs. Alkene: Replacement of the double bond with an alkyne (as in C₁₃H₁₅N) alters electronic structure and reactivity .

Synthetic Yields : The 4-bromophenyl derivative (21b) was synthesized in 81% yield via acid-catalyzed elimination , while other analogs (e.g., 3j in ) achieved yields up to 92% using palladium-mediated allylic amination .

Pharmacological and Industrial Relevance

- Naftifine Hydrochloride : The (E)-isomer is a benchmark antifungal agent, highlighting the importance of stereochemistry in bioactivity .

- Halogenated Analogs : Bromine or chlorine substitutions may enhance binding affinity to biological targets or improve metabolic stability .

- Catalytic Synthesis : Palladium-catalyzed methods (e.g., ) enable efficient synthesis of diverse derivatives, supporting drug discovery pipelines .

Preparation Methods

Iron-Catalyzed Cross-Coupling Reaction

The Fe-catalyzed coupling of (2E)-3-chloro-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine with phenylmagnesium bromide represents a scalable and cost-effective approach . Key steps include:

-

Allylation of N-Methyl-1-naphthalenemethylamine : Reaction with (E)-1,3-dichloropropene in acetonitrile/K₂CO₃ yields the chloro intermediate (80% yield).

-

Cross-Coupling : Using Fe(acac)₃ (1.5 mol%) in THF/NMP at 0–25°C under argon, the chloro intermediate reacts with phenylmagnesium bromide to afford the (Z)-isomer in 89–92% yield .

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Fe(acac)₃ |

| Solvent | THF/NMP (95:5 v/v) |

| Temperature | 0°C → 25°C |

| Yield | 89–92% |

This method avoids precious-metal catalysts (e.g., Pd) and leverages Fe’s low cost and high activity for C–C bond formation .

Multi-Component Mannich-Type Reaction

A two-step strategy involving Mannich-type reactions and subsequent dehydration achieves high stereoselectivity :

-

γ-Aminoalcohol Synthesis : Secondary amines (e.g., N-methyl-1-naphthalenemethylamine), formaldehyde, and styrene undergo a Mannich reaction in acetonitrile to form γ-aminoalcohol intermediates (75–85% yield).

-

Dehydration : Treatment with AlCl₃ in 1,4-dioxane at reflux eliminates water, yielding the (Z)-allylamine with 90% efficiency .

Advantages :

-

Broad substrate compatibility.

-

No requirement for inert atmospheres.

Hydrazine-Mediated Reduction of β-Aminoketones

A reductive amination pathway starting from β-aminoketones provides an alternative route :

-

β-Aminoketone Formation : Condensation of N-methyl-1-naphthalenemethylamine with propiophenone derivatives in 1,4-dioxane/TEA yields β-aminoketones (45–53% yield).

-

Reduction : NaBH₄ in methanol reduces the ketone to a γ-aminoalcohol, followed by HCl-mediated dehydration to the (Z)-allylamine (82% overall yield) .

Key Data

| Step | Reagent/Conditions | Yield |

|---|---|---|

| β-Aminoketone | Propiophenone, TEA, reflux | 45–53% |

| Reduction | NaBH₄/MeOH, 25°C | 82% |

Industrial-Scale Synthesis via 1-Chloromethylnaphthalene

A cost-efficient industrial method avoids hazardous intermediates :

-

N-Methylformamide Alkylation : 1-Chloromethylnaphthalene reacts with N-methylformamide/KOH in the presence of tetrabutylammonium bromide (phase-transfer catalyst) to form N-methyl-N-(naphthalen-1-ylmethyl)formamide (85% yield).

-

Hydrolysis : Acidic hydrolysis (10% H₂SO₄) followed by basification yields N-methyl-1-naphthalenemethylamine, which is coupled with cinnamyl chloride to furnish the target compound (60–65% yield) .

Scale-Up Metrics

-

Throughput: 100 g/batch.

-

Purity: >99% (HPLC).

Comparative Analysis of Methods

| Method | Catalytic System | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Fe-Catalyzed | Fe(acac)₃ | 89–92 | High (Z) | Industrial |

| Mannich Reaction | AlCl₃ | 90 | Moderate | Lab-scale |

| Reductive Amination | NaBH₄/HCl | 82 | High (Z) | Pilot-scale |

| Industrial Alkylation | Phase-transfer | 60–65 | High (Z) | Industrial |

Key Findings :

-

Mannich-type reactions enable structural diversification but require stringent temperature control .

-

Industrial routes prioritize raw material availability over absolute yield .

Stereochemical Considerations

The (Z)-configuration is favored in Fe-catalyzed and reductive amination routes due to:

Q & A

Q. What synthetic methodologies are recommended for the preparation of (Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine?

The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere. A typical protocol involves reacting equimolar amounts of the aldehyde (e.g., naphthalen-1-ylmethanal) and amine (e.g., N-methyl-3-phenylprop-2-en-1-amine) with 1.1 wt% Pd/NiO at 25°C for 10 hours. The crude product is purified via filtration and solvent evaporation, yielding >80% isolated product. Confirm stereochemistry using NOESY or X-ray crystallography .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to characterize the stereochemistry of this compound?

Perform NMR (400 MHz, CDCl) to identify key resonances:

- The (Z)-configuration is confirmed by coupling constants () between vinylic protons (typically 10–12 Hz for cis alkenes).

- Naphthalene protons appear as a multiplet at δ 7.2–8.3 ppm, while methyl groups attached to nitrogen resonate at δ 2.1–2.5 ppm. Cross-validate with NMR and DEPT-135 to resolve overlapping signals .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Avoid exposure to heat, sparks, or open flames (flammable amine).

- Use PPE (gloves, goggles) and work in a fume hood.

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the stereoselectivity of the (Z)-isomer?

Employ a Design of Experiments (DoE) approach to evaluate variables:

- Catalyst loading (0.5–2.0 wt% Pd/NiO).

- Hydrogen pressure (1–5 atm).

- Solvent polarity (e.g., methanol vs. THF). Use response surface methodology (RSM) to model the relationship between variables and stereoselectivity. Validate with HPLC chiral separation .

Q. What mechanistic insights support the role of Pd/NiO in the reductive amination process?

Kinetic studies suggest Pd facilitates hydrogen activation, while NiO stabilizes the imine intermediate via Lewis acid-base interactions. Isotopic labeling () of the aldehyde or amine can track hydrogen transfer pathways. In situ FTIR spectroscopy may reveal intermediates like hemiaminals .

Q. How can computational chemistry aid in predicting the compound’s reactivity or binding properties?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the (Z)-isomer’s electronic structure.

- Compare computed NMR chemical shifts with experimental data to validate accuracy.

- Use molecular docking to predict interactions with biological targets (e.g., neurotransmitter receptors) .

Q. How should conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Rule out impurities via HPLC-MS.

- Conduct variable-temperature NMR to assess dynamic effects (e.g., hindered rotation).

- Obtain single-crystal X-ray diffraction data to unambiguously assign stereochemistry .

Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?

Combine:

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Gas chromatography (GC) with flame ionization detection (FID) for volatile byproducts.

- X-ray photoelectron spectroscopy (XPS) to detect residual catalyst metals .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies:

- Expose samples to 40°C/75% relative humidity for 1–3 months.

- Monitor degradation via HPLC-UV at 254 nm.

- Identify degradation products using LC-MS/MS and propose stabilization strategies (e.g., inert atmosphere storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.